molecular formula C10H17N3 B1467948 1-(1-cyclopentyl-1H-pyrazol-4-yl)ethan-1-amine CAS No. 1339528-34-5

1-(1-cyclopentyl-1H-pyrazol-4-yl)ethan-1-amine

Cat. No.: B1467948
CAS No.: 1339528-34-5
M. Wt: 179.26 g/mol
InChI Key: UXYZPYFDGDAVGY-UHFFFAOYSA-N
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Description

1-(1-Cyclopentyl-1H-pyrazol-4-yl)ethan-1-amine is a chemical compound that features a pyrazole ring substituted with a cyclopentyl group and an ethanamine moiety

Preparation Methods

The synthesis of 1-(1-cyclopentyl-1H-pyrazol-4-yl)ethan-1-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Cyclopentyl Substitution: The cyclopentyl group is introduced via a substitution reaction, often using cyclopentyl bromide in the presence of a base.

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using automated synthesis equipment and stringent reaction conditions.

Chemical Reactions Analysis

1-(1-Cyclopentyl-1H-pyrazol-4-yl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: The ethanamine group can participate in nucleophilic substitution reactions, forming various substituted products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Scientific Research Applications

1-(1-Cyclopentyl-1H-pyrazol-4-yl)ethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1-cyclopentyl-1H-pyrazol-4-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

1-(1-Cyclopentyl-1H-pyrazol-4-yl)ethan-1-amine can be compared with other similar compounds, such as:

    1-(1-Cyclopentyl-1H-pyrazol-4-yl)ethan-1-one: This compound differs by having a ketone group instead of an amine group.

    1-(1-Cyclopentyl-1H-pyrazol-4-yl)methylamine: This compound has a methylamine group instead of an ethanamine group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets .

Properties

IUPAC Name

1-(1-cyclopentylpyrazol-4-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3/c1-8(11)9-6-12-13(7-9)10-4-2-3-5-10/h6-8,10H,2-5,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXYZPYFDGDAVGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN(N=C1)C2CCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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